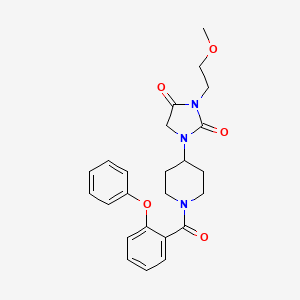
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as MPBD, is a novel compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. MPBD is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is not fully understood. However, it is believed that 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its pharmacological effects through the modulation of various signaling pathways. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to modulate the activity of various transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the replication of viruses by inhibiting viral protease activity. Furthermore, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several advantages for lab experiments. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that can be easily synthesized in large quantities with a high purity. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to have low toxicity in animal models, making it a safe compound for in vivo experiments. However, the limitations of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione include its limited solubility in water and its instability in acidic and basic conditions.
Direcciones Futuras
There are several future directions for the research on 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione. One future direction is the investigation of the potential of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis method of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione to improve its yield and purity. Furthermore, future research could investigate the structure-activity relationship of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione to identify more potent derivatives.
Métodos De Síntesis
The synthesis method of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves the reaction of 1-(2-phenoxybenzoyl)piperidin-4-ylamine with 3-(2-methoxyethyl)imidazolidine-2,4-dione in the presence of a suitable solvent and a catalyst. The reaction yields 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has shown potential as a therapeutic agent for the treatment of various diseases. Several studies have reported the anticancer, antiviral, and anti-inflammatory properties of 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione. 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to inhibit the replication of viruses such as HIV and HCV. Furthermore, 3-(2-Methoxyethyl)-1-(1-(2-phenoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-16-15-26-22(28)17-27(24(26)30)18-11-13-25(14-12-18)23(29)20-9-5-6-10-21(20)32-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFFCMEOYPIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

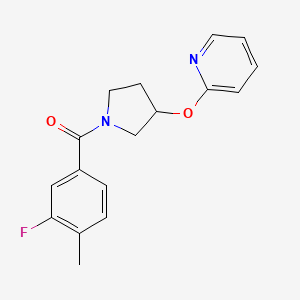
![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)
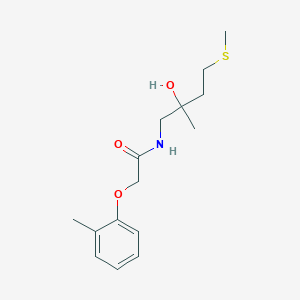

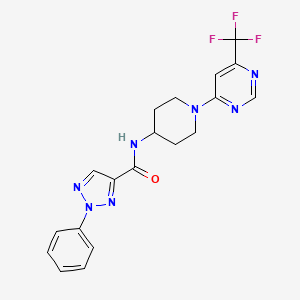

![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)
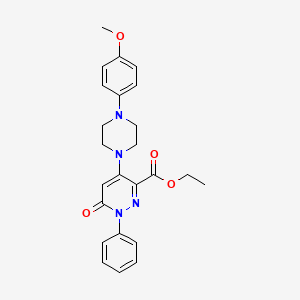
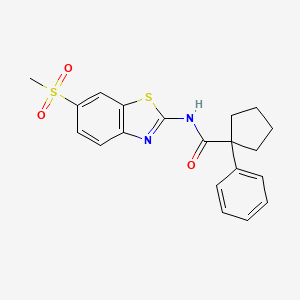

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)